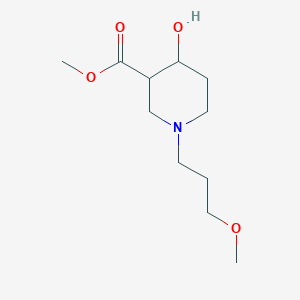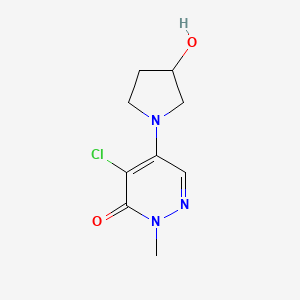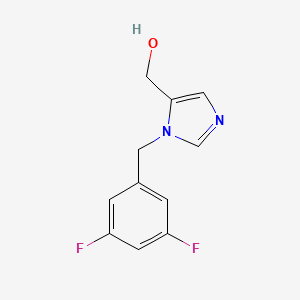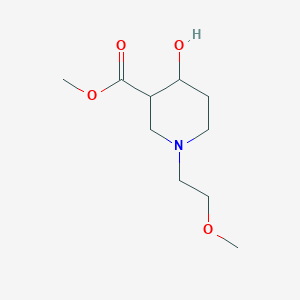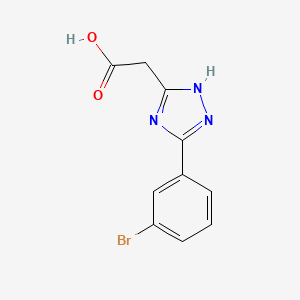
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of new derivatives within this chemical class involves multiple steps, including reactions with different reagents to produce a variety of compounds. For instance, Safonov and Nevmyvaka (2020) synthesized 21 novel compounds of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, emphasizing the versatility of triazole compounds in generating biologically active molecules Safonov & Nevmyvaka, 2020.
Biological Activities
Antimicrobial Activity
1,2,4-Triazole derivatives exhibit significant antimicrobial properties. For example, Demirbas et al. (2004) reported the synthesis of acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring, showing antimicrobial activity against a variety of microorganisms Demirbas et al., 2004. Similarly, Güzeldemirci and Küçükbasmacı (2010) explored the antimicrobial activities of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and their 1,3,4-thiadiazoles derivatives, finding some compounds with promising antimicrobial activities Güzeldemirci & Küçükbasmacı, 2010.
Anticancer Activity
The exploration of 1,2,4-triazole derivatives for anticancer activity has also been a significant area of research. Bekircan et al. (2008) synthesized 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives, which were screened for anticancer activity against various cancer cell lines, highlighting the potential of triazole derivatives in cancer therapy Bekircan et al., 2008.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s worth noting that similar compounds have shown to undergo reactions such as oxidative addition and transmetalation .
Biochemical Pathways
Similar compounds have been found to participate in a variety of organic reactions .
Pharmacokinetics
It has been suggested that similar compounds have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to possess various biological activities .
Action Environment
It’s worth noting that similar compounds have been found to be environmentally benign .
Análisis Bioquímico
Biochemical Properties
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit penicillin biosynthetic enzymes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of acetylcholinesterase, an enzyme crucial for nerve function . This interaction can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with penicillin biosynthetic enzymes involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to a cascade of molecular events that alter cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under specific conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage threshold is essential for its safe and effective application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall function within the cell.
Propiedades
IUPAC Name |
2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-3-1-2-6(4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKQFIWCHJXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



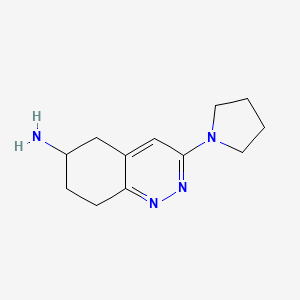

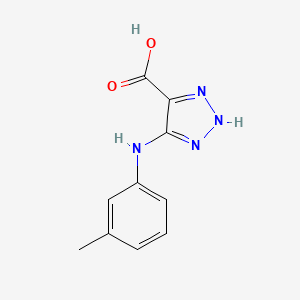

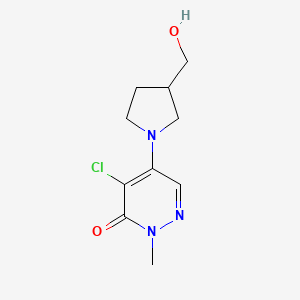
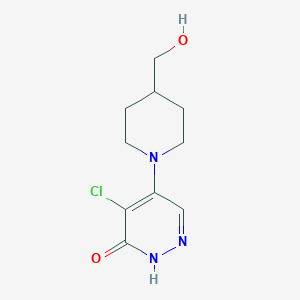
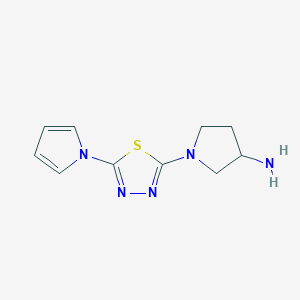
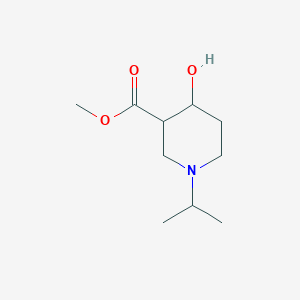
![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)
